2-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
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Overview
Description
2-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C16H26ClN3OS and its molecular weight is 343.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization The scientific research surrounding the compound 2-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride primarily focuses on its synthesis and potential biological applications. A notable study involves the synthesis and spectral characterization of novel piperazine derivatives, highlighting a methodology for creating compounds with potential antimicrobial properties (Rajkumar, Kamaraj, & Krishnasamy, 2014). This research showcases the compound's relevance in developing new pharmaceuticals.
Antimicrobial and Antifungal Activities Further investigations into piperazine derivatives, including compounds similar in structure to this compound, have demonstrated significant antibacterial and antifungal activities. These studies suggest that such compounds can be potent against a range of microbial pathogens, offering a basis for new antimicrobial therapies (Patel & Mistry, 2004).
Pharmacological Evaluation Research into derivatives of piperazine showcases their potential in pharmacological applications, particularly in antidepressant and antianxiety activities. This suggests that compounds like this compound could be valuable in developing new treatments for mental health disorders (Kumar et al., 2017).
Chemical and Physical Characterization Studies also focus on the chemical and physical properties of piperazine derivatives, including crystal structure analysis and thermal stability. These investigations are crucial for understanding the compound's behavior in various conditions and its potential applications in materials science and pharmaceutical formulation (Govindhan et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in a variety of ways, often resulting in changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in downstream effects such as changes in cellular function .
Result of Action
Thiazole derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazole derivatives have been shown to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Properties
IUPAC Name |
2-cyclopentyl-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS.ClH/c1-13-12-21-15(17-13)11-18-6-8-19(9-7-18)16(20)10-14-4-2-3-5-14;/h12,14H,2-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJXWVCRSBNOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)CC3CCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.